molecular formula C17H17Cl2N3OS B4645505 N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide

N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide

Cat. No. B4645505
M. Wt: 382.3 g/mol
InChI Key: IXSCRKOBKZNRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide, also known as AG-205, is a chemical compound that has been studied for its potential applications in scientific research. Additionally, this paper will list potential future directions for research involving AG-205.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. Specifically, N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide binds to the zinc ion in the active site of carbonic anhydrases and the catalytic site of acetylcholinesterases. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in their activity.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide inhibits the activity of carbonic anhydrases and acetylcholinesterases in a dose-dependent manner. Additionally, N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, there are also limitations to using N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide in lab experiments. For example, it may have off-target effects on other enzymes or proteins, which could complicate data interpretation. Additionally, its potential therapeutic effects have not been extensively studied in vivo, which limits its translational potential.

Future Directions

There are several potential future directions for research involving N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide. One area of interest is the development of N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide-based therapeutics for conditions such as Alzheimer's disease, glaucoma, and epilepsy. Additionally, further studies are needed to fully characterize the biochemical and physiological effects of N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide, as well as its potential off-target effects. Finally, the development of more selective inhibitors of carbonic anhydrases and acetylcholinesterases may lead to the development of more effective therapeutics.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide has been studied for its potential applications in scientific research. Specifically, it has been investigated for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrases and acetylcholinesterases. These enzymes play important roles in various physiological processes, including acid-base balance, respiration, and neurotransmission. By inhibiting these enzymes, N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide may have therapeutic potential for conditions such as Alzheimer's disease, glaucoma, and epilepsy.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3OS/c18-14-5-2-6-15(16(14)19)20-17(24)22-9-7-21(8-10-22)12-3-1-4-13(23)11-12/h1-6,11,23H,7-10H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSCRKOBKZNRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)O)C(=S)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide
Reactant of Route 5
N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.